molecular formula C12H12FN3O2 B8312294 2-Ethyl-1-(2-nitro-5-fluorophenyl)-4-methyl-1H-imidazole

2-Ethyl-1-(2-nitro-5-fluorophenyl)-4-methyl-1H-imidazole

Cat. No. B8312294
M. Wt: 249.24 g/mol
InChI Key: DXIRNCUUPYGCQY-UHFFFAOYSA-N
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Patent
US05055465

Procedure details

Combine 100 g of 2,4-difluoronitrobenzene, 69 g of 2-ethyl-4-methylimidazole and 100 g of K2CO3 in 700 mL of acetonitrile, and stir at room temperature for 4 days. Remove the solvent under vacuum. Slurry the residue in 300 mL of CH2Cl2 and chromatograph over 1 kg of silica gel using CH2Cl2. Combine the appropriate fractions and remove the solvent under vacuum. Crystallize the residue from pet ether to provide the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([C:14]1[NH:15][CH:16]=[C:17]([CH3:19])[N:18]=1)[CH3:13].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:12]([C:14]1[N:15]([C:2]2[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=2[N+:9]([O-:11])=[O:10])[CH:16]=[C:17]([CH3:19])[N:18]=1)[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
69 g
Type
reactant
Smiles
C(C)C=1NC=C(N1)C
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
Crystallize the residue from pet ether

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C=C(N1)C)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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